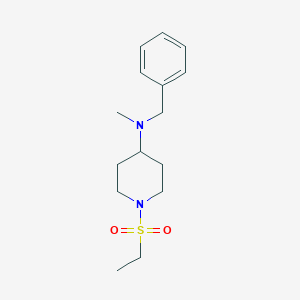![molecular formula C21H20N2O B247278 N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activation of this receptor, N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide can modulate the activity of glutamatergic synapses and improve cognitive function.
Biochemical and Physiological Effects:
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has been shown to have a range of biochemical and physiological effects, including improving synaptic plasticity, reducing inflammation, and modulating the activity of various neurotransmitter systems. It has also been shown to have neuroprotective effects, protecting against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has several advantages as a research tool, including its selectivity for the mGluR5 receptor and its ability to modulate synaptic plasticity. However, it also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide, including its use as a therapeutic agent in neurological disorders, its potential for use in drug discovery and development, and its role in understanding the mechanisms of synaptic plasticity and neurotransmitter release. Further research is needed to fully understand the effects of N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide and its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide involves several steps, including the reaction of 2-bromoethylpyridine with 4-bromobiphenyl, followed by N-methylation and carboxylation. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce anxiety, and alleviate symptoms of depression in animal models.
Propiedades
Nombre del producto |
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide |
|---|---|
Fórmula molecular |
C21H20N2O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H20N2O/c1-23(16-14-20-9-5-6-15-22-20)21(24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3 |
Clave InChI |
KXMPXVOGAUYISU-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)